Physicochemical properties of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Physicochemical properties of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides validated, step-by-step protocols for property determination, and grounds all claims in authoritative references. Key properties including molecular structure, solubility, acidity (pKa), and melting point are discussed in detail, supported by spectroscopic analysis. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.
Introduction: The Significance of a Dichlorinated Biphenyl Carboxylic Acid
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid belongs to the family of aryl carboxylic acids, which are characterized by a stable biphenyl framework and a reactive carboxylic acid group. The carboxylic acid moiety is a critical functional group present in the pharmacophore of over 450 marketed drugs, prized for its ability to form strong hydrogen bonds and engage in crucial biomolecular recognition at receptor sites.[1]
The introduction of chlorine atoms onto the biphenyl scaffold significantly modulates the molecule's electronic and steric properties. This substitution can enhance metabolic stability, improve membrane permeability, and alter binding affinities, making such halogenated compounds valuable intermediates in drug discovery.[1] A thorough understanding of the physicochemical properties of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid is therefore not merely academic; it is a prerequisite for its rational application in the design of novel therapeutics, polymers, and other advanced materials.[2] This guide serves as a foundational resource for that purpose.
Core Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. For 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid, these properties provide a roadmap for its handling, formulation, and application.
Chemical Identity and Structure
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IUPAC Name: 2',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid
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CAS Number: 1049036-18-1
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Molecular Formula: C₁₃H₈Cl₂O₂
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InChI: 1S/C13H8Cl2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
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InChIKey: DSHFQBLSASSQRC-UHFFFAOYSA-N
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Weight | 267.11 g/mol | |
| Melting Point | Data not available in searched sources | |
| Aqueous Solubility | Predicted to be low; requires experimental determination | [3] |
| pKa | Estimated to be in the range of 4-5 | [4] |
Experimental Determination of Key Properties
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. The following sections detail validated, step-by-step methodologies for measuring the most critical properties for a drug development candidate.
Melting Point Determination
Expertise & Causality: The melting point is a crucial indicator of a compound's purity.[5][6] A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] The protocol described here utilizes a digital melting point apparatus (e.g., Mel-Temp), a standard and reliable method. A slow, controlled heating rate of approximately 1-2°C per minute near the expected melting point is critical for accuracy, as rapid heating can result in an erroneously high reading.[7]
Experimental Protocol:
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Sample Preparation: Place a small amount of finely ground, dry 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid into a glass capillary tube, tapping gently to create a packed column approximately 2-3 mm high.[7][8]
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Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.
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Initial Rapid Determination: Heat the block rapidly to obtain an approximate melting temperature. Allow the apparatus to cool.
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Accurate Determination: Begin heating again, but reduce the rate to 1-2°C per minute once the temperature is within 10°C of the approximate melting point.[7]
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Observation: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.[6][8]
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Final Reading: Continue observing and record the temperature (T₂) at which the last solid crystal melts completely.[6][8]
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Reporting: Report the melting point as the range from T₁ to T₂. Repeat the measurement twice for consistency.
Workflow Visualization:
Thermodynamic (Equilibrium) Solubility
Expertise & Causality: For drug candidates, aqueous solubility is a paramount property, as it directly impacts bioavailability.[3] A distinction is made between kinetic and thermodynamic solubility. While kinetic solubility is a high-throughput measurement often used in early discovery, it can be misleading due to the formation of supersaturated solutions.[9] Thermodynamic, or equilibrium, solubility represents the true saturation point of the compound in a solvent and is the gold standard for characterization. The shake-flask method, though time-consuming, is the most reliable technique for determining this value for poorly soluble compounds.[3] The protocol ensures that equilibrium is reached between the solid compound and the solution.[10]
Experimental Protocol:
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System Preparation: Add an excess amount of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid to a known volume of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.[3] The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Place the vial in a shaker or agitator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[10] Agitate for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached.[10]
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Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
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Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Workflow Visualization:
Acid Dissociation Constant (pKa) Determination
Expertise & Causality: The pKa value defines the extent of ionization of a molecule at a given pH. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.[12] This property governs solubility, membrane permeability, and receptor binding, as only the uncharged form can readily cross biological membranes.[13] Potentiometric titration is a highly accurate and direct method for pKa determination.[14] It involves monitoring the pH of a solution of the acid as a strong base is incrementally added, allowing for the precise identification of the half-equivalence point, where pH = pKa.[12]
Experimental Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[14]
-
Sample Preparation: Accurately weigh and dissolve a sample of 2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid in a suitable solvent mixture (e.g., water with a co-solvent if needed) to create a solution of known concentration (e.g., 1 mM).[14] Add a background electrolyte like KCl (0.15 M) to maintain constant ionic strength.[14]
-
Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 2.0) with a standardized strong acid (e.g., 0.1 M HCl).[14]
-
Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a burette.[14]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[15] Specifically, it is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.[12]
-
Replication: Perform the titration in triplicate to ensure reliability and report the average pKa value.[14]
Workflow Visualization:
Spectroscopic Profile
Spectroscopic analysis provides a structural fingerprint of the molecule, confirming its identity and purity.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show two highly characteristic peaks for the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3500 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹.[16] Additional peaks corresponding to C-Cl stretches and aromatic C-H and C=C bonds will also be present.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The most distinctive signal in the ¹H NMR spectrum will be the carboxylic acid proton (COOH), which is highly deshielded and appears far downfield, typically in the 10-12 ppm region.[17] The aromatic protons on the two phenyl rings will appear as a complex series of multiplets between approximately 7.0 and 8.5 ppm.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of the carboxylic acid group is a key feature, appearing in the 160-180 ppm range.[17] The aromatic carbons will resonate in the typical 120-150 ppm region, with those bonded directly to chlorine atoms showing distinct chemical shifts.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+). Key fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45).[17] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Conclusion
2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid is a compound with significant potential, positioned at the intersection of synthetic chemistry and pharmaceutical science. Its utility, however, is fundamentally linked to a precise understanding of its physicochemical properties. This guide has provided not only the core data for this molecule but also the robust, validated experimental frameworks necessary for its determination. By explaining the causality behind these protocols and grounding them in established scientific principles, this document empowers researchers to confidently characterize and deploy this and similar molecules in their pursuit of novel scientific advancements.
References
- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
- How To Determine Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone.
- Melting Point Determin
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination of Melting Point. (n.d.). Clarion University.
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).
- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Dartmouth College.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
- 2',5'-Dichlorobiphenyl-3-carboxylic acid. (n.d.). Sigma-Aldrich.
- Using atomic charges to describe the pKa of carboxylic acids. (n.d.). ChemRxiv.
- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.
- Development of Methods for the Determin
- 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid. (n.d.). PubChem.
- 2,5-Dichlorothiophene-3-carboxylic acid. (n.d.). PubChem.
- 3',5'-Dichloro-2,5-difluoro-[1,1'-biphenyl]-4-carboxylic acid. (2026, January 10). PubChem.
- 3′,5-Dichloro-5′-fluoro[1,1′-biphenyl]-2-carboxylic acid. (n.d.). CAS Common Chemistry.
- 2,5-Dichlorobiphenyl. (n.d.). PubChem - NIH.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Current Medicinal Chemistry.
- Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.
- 3,3',5,5'-Tetrachloro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. (n.d.). BLD Pharm.
- What are the applications of 2,5-Dichlorothiophene-3-carboxylic acid?. (n.d.). Guidechem.
- BIPHENYL CARBOXYLIC ACID. (n.d.).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025, January 28). Asian Journal of Green Chemistry.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central.
- Process for the preparation of biphenyl intermediates. (n.d.).
- 1,1'-Biphenyl, 2,5-dichloro-. (n.d.). NIST WebBook.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
- 2',5'-Dichlorobiphenyl-3-ol. (n.d.). PubChem.
- Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.). MDPI.
- CH 336: Carboxylic Acid Spectroscopy. (2020, February 7).
- Chiral Synthesis. (n.d.). AK Scientific.
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14). University of Wisconsin-Madison.
- 3'-Chloro-biphenyl-3-carboxylic acid. (n.d.). PubChem.
- Application to carboxylic acid‐containing drugs and natural products. (n.d.).
Sources
- 1. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. scispace.com [scispace.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. studylib.net [studylib.net]
- 6. pennwest.edu [pennwest.edu]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. web.williams.edu [web.williams.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
